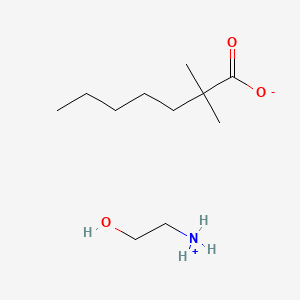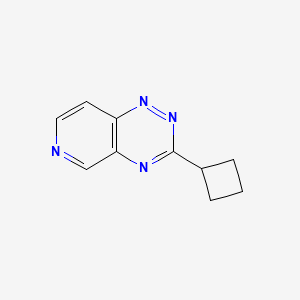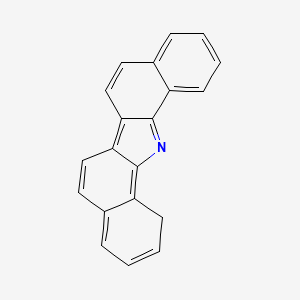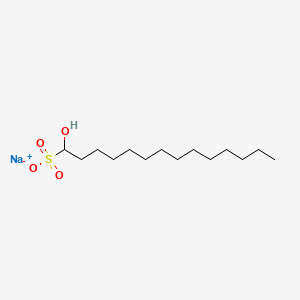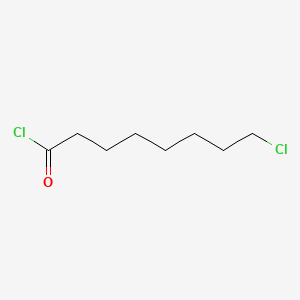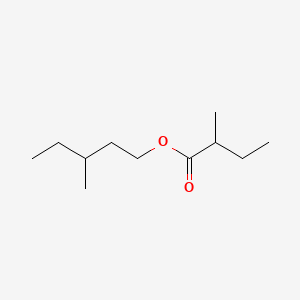![molecular formula C17H28 B15175992 [(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)
[(2R,5S)-5-ethyl-2-methyloctyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,5S)-5-ethyl-2-methyloctyl]benzene is an organic compound with the molecular formula C₁₇H₂₈ It is a derivative of benzene, characterized by the presence of a substituted alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5S)-5-ethyl-2-methyloctyl]benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride. The specific stereochemistry of the compound is achieved through the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
[(2R,5S)-5-ethyl-2-methyloctyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alkane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkane derivatives.
Substitution: Formation of halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
[(2R,5S)-5-ethyl-2-methyloctyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2R,5S)-5-ethyl-2-methyloctyl]benzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- [(2R,5S)-5-ethyl-2-methyloctyl]benzene
- [(2R,5S)-5-ethyl-2-methylhexyl]benzene
- [(2R,5S)-5-ethyl-2-methylheptyl]benzene
Uniqueness
This compound is unique due to its specific stereochemistry and the length of its alkyl chain
Propiedades
Fórmula molecular |
C17H28 |
|---|---|
Peso molecular |
232.4 g/mol |
Nombre IUPAC |
[(2R,5S)-5-ethyl-2-methyloctyl]benzene |
InChI |
InChI=1S/C17H28/c1-4-9-16(5-2)13-12-15(3)14-17-10-7-6-8-11-17/h6-8,10-11,15-16H,4-5,9,12-14H2,1-3H3/t15-,16+/m1/s1 |
Clave InChI |
AFCQSOSAIBQVOU-CVEARBPZSA-N |
SMILES isomérico |
CCC[C@H](CC)CC[C@@H](C)CC1=CC=CC=C1 |
SMILES canónico |
CCCC(CC)CCC(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


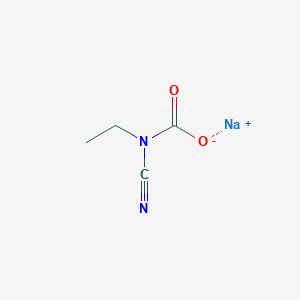
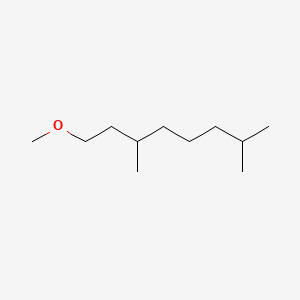
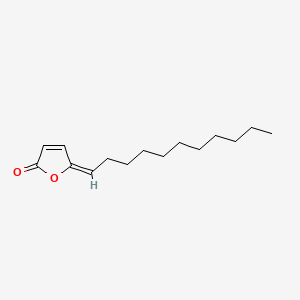
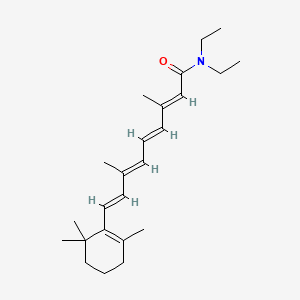
![[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate](/img/structure/B15175948.png)
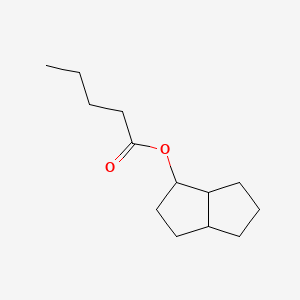
![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide](/img/structure/B15175955.png)
